5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C13H14Cl2N2O3 |
|---|---|
Molecular Weight |
317.16 g/mol |
IUPAC Name |
5-(3-chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-3-4-19-12-9(15)5-8(6-10(12)18-2)13-16-11(7-14)17-20-13/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
LHXIDORORXEWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C2=NC(=NO2)CCl)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Substituted Benzamidoximes
- Starting from appropriately substituted benzaldehydes or benzonitriles, amidoximes are synthesized by reaction with hydroxylamine hydrochloride under basic conditions.
- For example, aldehydes bearing chloro, methoxy, and propoxy groups on the aromatic ring are converted to amidoximes by refluxing with hydroxylamine salts in solvents like methanol or ethanol.
Cyclization to 1,2,4-Oxadiazole
- The amidoxime is reacted with chloroacetyl chloride in an aprotic solvent such as dry acetone or benzene under reflux conditions.
- This reaction forms the 1,2,4-oxadiazole ring via cyclodehydration, simultaneously introducing the chloromethyl substituent at the 3-position of the oxadiazole ring.
- The reaction is typically monitored by thin-layer chromatography (TLC) to confirm completion.
Detailed Reaction Conditions and Purification
Analytical Characterization Post-Synthesis
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectroscopy confirm the structure, particularly the presence of chloromethyl protons and aromatic substituents.
- Mass Spectrometry (MS): Confirms molecular weight of 317.17 g/mol.
- Melting Point: Typically determined to assess purity.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Elemental Analysis: Confirms the presence of chlorine and nitrogen consistent with molecular formula.
Summary Table of Key Preparation Steps
Research Findings and Observations
- The cyclization step is critical and sensitive to moisture; dry conditions and anhydrous solvents are essential for high yield and purity.
- The chloromethyl group is reactive and can undergo substitution, enabling further functionalization.
- The aromatic substitution pattern (chloro, methoxy, propoxy groups) influences solubility and reactivity, requiring careful selection of solvents and reaction parameters.
- Literature reports confirm that the synthesis route via amidoxime and chloroacetyl chloride is reproducible and scalable for laboratory preparation.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (such as chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of certain proteins or pathways.
Modulation: Altering the function of molecular targets to achieve a desired effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it to structurally related 1,2,4-oxadiazole derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted below.
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-chloro substituent on the phenyl ring (target compound) increases electrophilicity compared to analogs with only methoxy/propoxy groups (e.g., ). Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups in the target compound enhance solubility and steric bulk, which may influence binding interactions in biological systems.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (325.17 g/mol) compared to simpler analogs (e.g., 237.64 g/mol in ) suggests increased lipophilicity, which could impact membrane permeability in bioapplications.
Spectroscopic Data :
- IR spectra of related compounds (e.g., ) show characteristic absorptions for C-Cl (702 cm⁻¹) and C=N (1596 cm⁻¹), which are likely conserved in the target compound .
Biological Activity
The compound 5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole (CAS No. 923701-42-2) belongs to the oxadiazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The molecular formula of 5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole is C13H14Cl2N2O3, with a molecular weight of approximately 317.17 g/mol. The structure features a 1,2,4-oxadiazole ring that is known for its ability to interact with various biological targets.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- The specific derivative under discussion has shown promising results in vitro against several cancer cell lines, indicating its potential as a lead compound for further development.
-
Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit critical enzymes that facilitate tumor growth. For example, the inhibition of HDAC can lead to the reactivation of tumor suppressor genes .
- Targeting Nucleic Acids : Oxadiazoles have been shown to selectively bind to nucleic acids, disrupting vital cellular processes and leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
Case Study: Anticancer Efficacy
A study published in Nature Reviews highlighted the efficacy of various oxadiazole derivatives against different cancer types. The study demonstrated that modifications to the oxadiazole scaffold could enhance cytotoxicity towards malignant cells. Specifically, the derivative discussed showed IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting strong potential for development into a therapeutic agent .
Q & A
What synthetic methodologies are commonly employed to prepare 1,2,4-oxadiazole derivatives, and how can reaction conditions be optimized for high yield?
Basic Research Question
The synthesis of 1,2,4-oxadiazoles typically involves cyclization between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, borane complexes of oxadiazoles are synthesized via reactions of hydroxyamidines with methyl esters under basic conditions (e.g., NaH or Cs₂CO₃) in solvents like DME at 50°C, followed by purification via flash column chromatography (SiO₂, hexane/ethyl acetate gradients) to achieve yields up to 90% . Optimization strategies include adjusting catalyst loading (e.g., 60% NaH dispersion) and reaction time to minimize side reactions.
How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structural integrity of this compound?
Basic Research Question
1H NMR analysis identifies substituent environments (e.g., chloromethyl groups at δ ~4.6 ppm as singlets) and aromatic protons (δ ~6.8–7.5 ppm). 13C NMR confirms carbonyl carbons (δ ~168–172 ppm) and quaternary carbons. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ with <2 ppm error). For example, in related oxadiazoles, HRMS data matched theoretical values (e.g., C₁₀H₆ClF₃N₂O at m/z 262.61) .
What physicochemical properties (e.g., solubility, stability) are critical for experimental design with this compound?
Basic Research Question
The chloromethyl group enhances electrophilicity but may reduce solubility in polar solvents. Stability studies recommend storage at 2–8°C in inert atmospheres to prevent hydrolysis. Solubility in DMSO or ethanol (common for biological assays) should be validated via spectrophotometry, with stock solutions prepared at 1–10 mM concentrations .
What in vitro assays are suitable for preliminary evaluation of biological activity, such as anticancer potential?
Basic Research Question
Caspase activation assays (e.g., fluorometric detection of caspase-3/7) and cell viability assays (MTT or ATP-based) in cancer cell lines (e.g., T47D breast cancer) are standard. Flow cytometry can assess cell cycle arrest (e.g., G₁ phase) and apoptosis (Annexin V/PI staining). Dose-response curves (0.1–10 µM) help determine IC₅₀ values .
How do structural modifications (e.g., substituent variations) influence biological activity in structure-activity relationship (SAR) studies?
Advanced Research Question
Substituents at the 3- and 5-positions of the oxadiazole ring critically modulate activity. For example:
- 3-Position : Aryl groups (e.g., 4-trifluoromethylphenyl) enhance target binding via hydrophobic interactions.
- 5-Position : Electron-withdrawing groups (e.g., 3-chlorothiophene) improve apoptosis induction.
Replacing phenyl with pyridyl retains activity, while bulkier groups reduce potency .
What in vivo models are appropriate for evaluating antitumor efficacy, and how are dosing regimens optimized?
Advanced Research Question
MX-1 xenograft models in mice are used for in vivo testing. Dosing is calculated via body surface area (BSA) normalization:
How can photoaffinity labeling and proteomics identify molecular targets of this compound?
Advanced Research Question
Photoaffinity probes (e.g., azide-tagged derivatives) crosslink with target proteins upon UV irradiation. After click chemistry (CuAAC) with biotin-alkyne tags, streptavidin pull-down and LC-MS/MS identify binding partners. For example, TIP47 (IGF II receptor-binding protein) was identified as a target using this approach .
What advanced analytical techniques resolve discrepancies in purity or isomer characterization?
Advanced Research Question
Hyphenated techniques like LC-HRMS or GC-MS with chiral columns distinguish enantiomers (e.g., 97% ee confirmed via SFC analysis). Purity >95% is validated by HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
